Amorolfine hydrochloride
Overview
Description
Amorolfine hydrochloride is a morpholine antifungal drug that inhibits Δ14-sterol reductase and cholestenol Δ-isomerase, leading to the depletion of ergosterol and accumulation of ignosterol in fungal cytoplasmic cell membranes . It is commonly used in the form of a nail lacquer to treat onychomycosis (fungal infection of the toe- and fingernails) .
Mechanism of Action
Target of Action
Amorolfine hydrochloride primarily targets two fungal enzymes: Δ14-sterol reductase and cholestenol Δ-isomerase . These enzymes play a crucial role in the sterol synthesis pathways of fungi, which are essential for their growth and reproduction .
Mode of Action
This compound interacts with its targets by inhibiting the activity of Δ14-sterol reductase and cholestenol Δ-isomerase . This inhibition disrupts the normal sterol synthesis pathways in fungi .
Biochemical Pathways
The disruption of sterol synthesis pathways leads to a depletion of ergosterol , a key component of fungal cell membranes . Concurrently, it causes an accumulation of ignosterol in the fungal cytoplasmic cell membranes . This imbalance in sterol composition affects the integrity and function of the fungal cell membrane, thereby inhibiting the growth and reproduction of fungi .
Pharmacokinetics
This compound is commonly applied as a lacquer for onychomycosis (fungal infection of the toe- and fingernails)
Result of Action
The molecular and cellular effects of this compound’s action result in the effective treatment of onychomycosis . Studies have shown that amorolfine 5% nail lacquer, applied once or twice weekly, is 60-71% effective in treating toenail onychomycosis .
Biochemical Analysis
Biochemical Properties
Amorolfine hydrochloride inhibits the fungal enzymes Δ14-sterol reductase and cholestenol Δ-isomerase . This inhibition affects fungal sterol synthesis pathways, depleting ergosterol and causing ignosterol to accumulate in the fungal cytoplasmic cell membranes .
Cellular Effects
The depletion of ergosterol and accumulation of ignosterol caused by this compound disrupts the fungal cell membrane . This disruption affects the function of the cells, including their signaling pathways, gene expression, and metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to and inhibiting the fungal enzymes Δ14-sterol reductase and cholestenol Δ-isomerase . This inhibition disrupts the sterol synthesis pathways in fungal cells, leading to a decrease in ergosterol and an increase in ignosterol .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings
Metabolic Pathways
This compound is involved in the sterol synthesis pathways in fungal cells . It interacts with the enzymes Δ14-sterol reductase and cholestenol Δ-isomerase, disrupting the production of ergosterol and leading to the accumulation of ignosterol .
Preparation Methods
The preparation of amorolfine hydrochloride involves several steps:
Synthesis of 3-tert-amylphenyl-2-methyl propionic acid: This is achieved by reacting 4-iodo-tert-amyl benzene with 2-methallyl alcohol in the presence of a palladium catalyst and a base, using N-methylpyrrolidone as a solvent.
Formation of this compound: The final step involves converting amorolfine into this compound.
Chemical Reactions Analysis
Amorolfine hydrochloride undergoes several types of chemical reactions:
Scientific Research Applications
Amorolfine hydrochloride has various scientific research applications:
Chemistry: It is used as a model compound in studies involving morpholine derivatives and their antifungal properties.
Biology: It is studied for its effects on fungal cell membranes and its potential to inhibit fungal growth.
Medicine: This compound is primarily used to treat onychomycosis and other superficial dermatomycoses.
Industry: It is used in the formulation of antifungal nail lacquers and creams.
Comparison with Similar Compounds
Amorolfine hydrochloride is compared with other antifungal agents such as ciclopirox and bifonazole:
Properties
IUPAC Name |
(2R,6S)-2,6-dimethyl-4-[2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl]morpholine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO.ClH/c1-7-21(5,6)20-10-8-19(9-11-20)12-16(2)13-22-14-17(3)23-18(4)15-22;/h8-11,16-18H,7,12-15H2,1-6H3;1H/t16?,17-,18+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKWIPVTHGWDCF-KUZYQSSXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2CC(OC(C2)C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2C[C@H](O[C@H](C2)C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80229217 | |
Record name | Amorolfine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80229217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78613-38-4 | |
Record name | Amorolfine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78613-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amorolfine hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078613384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amorolfine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80229217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMOROLFINE HYDROCHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMOROLFINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/741YH7379H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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